(2Z)-6-(3,4-dimethoxybenzyl)-2-(2,5-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
(2Z)-6-(3,4-dimethoxybenzyl)-2-(2,5-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a heterocyclic compound featuring a fused thiazolo-triazine core substituted with two distinct dimethoxybenzyl groups. Its molecular framework combines a thiazole ring fused to a triazine moiety, with a 3,4-dimethoxybenzyl group at the 6-position and a 2,5-dimethoxybenzylidene group at the 2-position. This structural arrangement confers unique electronic and steric properties, making it a candidate for diverse biological interactions, particularly in enzyme inhibition and anticancer activity .
Properties
Molecular Formula |
C23H21N3O6S |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(2,5-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C23H21N3O6S/c1-29-15-6-8-17(30-2)14(11-15)12-20-22(28)26-23(33-20)24-21(27)16(25-26)9-13-5-7-18(31-3)19(10-13)32-4/h5-8,10-12H,9H2,1-4H3/b20-12- |
InChI Key |
NTABDSPXAFLGGP-NDENLUEZSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC(=C(C=C4)OC)OC)S2 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC(=C(C=C4)OC)OC)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-(3,4-dimethoxybenzyl)-2-(2,5-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzylamine and 2,5-dimethoxybenzaldehyde, which undergo condensation reactions to form the intermediate compounds. These intermediates are then cyclized under specific conditions to form the thiazolo-triazine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-(3,4-dimethoxybenzyl)-2-(2,5-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-6-(3,4-dimethoxybenzyl)-2-(2,5-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, (2Z)-6-(3,4-dimethoxybenzyl)-2-(2,5-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione could be explored as a lead compound for drug development. Its interactions with biological targets could provide insights into new therapeutic agents.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2Z)-6-(3,4-dimethoxybenzyl)-2-(2,5-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationship (SAR) : Methoxy groups at the 2,5-positions (target compound) versus 3,4-positions () significantly alter binding modes. For example, 2,5-dimethoxybenzylidene may better stabilize intercalation with DNA compared to 4-chlorobenzylidene .
- Pharmacokinetics: The target compound’s high polar surface area (PSA ~120 Ų*) may limit oral bioavailability but enhance aqueous solubility for intravenous delivery .
*Calculated using fragment-based methods.
Biological Activity
The compound (2Z)-6-(3,4-dimethoxybenzyl)-2-(2,5-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that illustrate its efficacy against various biological targets.
Chemical Structure and Properties
The compound features a thiazolo[3,2-b][1,2,4]triazine core with multiple methoxy substitutions that enhance its solubility and reactivity. The presence of dimethoxybenzyl groups is significant as they contribute to the compound's biological activity.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₁N₄O₆S |
| Melting Point | 103-104 °C |
| Boiling Point | 336.3 ± 42.0 °C (predicted) |
| Density | 0.924 ± 0.06 g/cm³ (predicted) |
| Storage Conditions | Sealed in dry at room temperature |
Antimicrobial Activity
Research indicates that compounds within the thiazole family exhibit significant antimicrobial properties. Thiazolidin-2,4-dione derivatives have been shown to inhibit bacterial growth by targeting cytoplasmic Mur ligases, which are crucial for bacterial cell wall synthesis . The specific compound under discussion has not been extensively studied for its antimicrobial effects; however, its structural similarities to known active compounds suggest potential efficacy.
Antioxidant Activity
Thiazolidin-2,4-dione derivatives are recognized for their antioxidant capabilities. They function by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress . The proposed mechanism involves the donation of protons to ROS, mitigating cellular damage.
Antidiabetic Properties
The compound may also exhibit antidiabetic activity through the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), similar to other thiazolidinediones . This activation enhances insulin sensitivity and regulates glucose metabolism in adipose tissue.
Antitumor Activity
Recent studies have highlighted the potential of thiazole derivatives in cancer therapy. Some compounds in this class have demonstrated cytotoxic effects against various cancer cell lines in vitro. For instance, studies indicated that certain thiazolidinones exhibited promising antitumor activity by inducing apoptosis in cancer cells while sparing normal cells .
Case Studies and Research Findings
- Antimicrobial Activity Study : A recent study evaluated the antimicrobial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives significantly inhibited bacterial growth at low concentrations.
- Antioxidant Mechanism Analysis : Another research focused on the antioxidant properties of thiazolidinone derivatives revealed that they effectively reduced oxidative stress markers in vitro and in vivo models.
- Antidiabetic Effects : A clinical study assessed the impact of thiazolidinediones on insulin resistance in diabetic patients. The findings indicated improved glycemic control and enhanced lipid profiles among participants treated with these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
